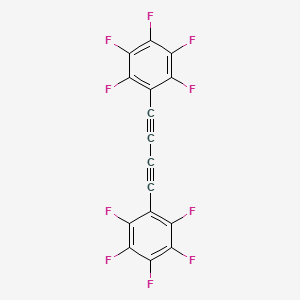

1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene)

Description

1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene) is a diacetylene-based compound featuring a central buta-1,3-diyne core symmetrically substituted with pentafluorobenzene groups. The pentafluorophenyl substituents confer strong electron-withdrawing properties, enhancing thermal stability and influencing electronic behavior.

Properties

CAS No. |

18320-79-1 |

|---|---|

Molecular Formula |

C16F10 |

Molecular Weight |

382.15 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[4-(2,3,4,5,6-pentafluorophenyl)buta-1,3-diynyl]benzene |

InChI |

InChI=1S/C16F10/c17-7-5(8(18)12(22)15(25)11(7)21)3-1-2-4-6-9(19)13(23)16(26)14(24)10(6)20 |

InChI Key |

FWADTXBNNMVDNE-UHFFFAOYSA-N |

Canonical SMILES |

C(#CC1=C(C(=C(C(=C1F)F)F)F)F)C#CC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(pentafluorophenyl)-1,3-butadiyne typically involves coupling reactions. One common method is the transition-metal-free coupling of polyfluorinated arenes with functionalized aryl nucleophiles. This process often employs fluoride-promoted transformations and nucleophilic aromatic substitution reactions, which proceed at room temperature and yield highly fluorinated biaryls .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pentafluorophenyl)-1,3-butadiyne can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can lead to the formation of hydrogenated derivatives.

Substitution: Particularly nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms on the pentafluorophenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.

Scientific Research Applications

1,4-Bis(pentafluorophenyl)-1,3-butadiyne has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its unique electronic properties.

Mechanism of Action

The mechanism by which 1,4-Bis(pentafluorophenyl)-1,3-butadiyne exerts its effects is primarily through its electronic properties. The pentafluorophenyl groups influence the electron density distribution, making the compound highly reactive in certain chemical environments. This reactivity is harnessed in various synthetic applications, where the compound acts as a precursor or intermediate in the formation of more complex structures .

Comparison with Similar Compounds

Thermal Stability and Melting Points

- Pentafluorobenzene derivative : Likely high thermal stability (decomposition >228°C inferred from fluorinated analog in ).

- Compound 5b : Melting point 204–205°C .

- Compound 11c (trifluoromethyl/naphthalen-aminium): Decomposition >228°C .

Key Insight: Fluorinated and trifluoromethyl-substituted derivatives exhibit superior thermal stability compared to amino- or methoxy-substituted analogs, attributed to strong C–F bonds and reduced molecular mobility.

Electronic and Optical Properties

- Compound 11c (trifluoromethyl/naphthalen-aminium): UV/Vis absorption peaks at 273–387 nm, with high molar absorptivity (log ε = 4.31–4.78) due to cross-conjugation .

- BDDA: No UV data provided, but amino groups likely induce bathochromic shifts relative to fluorinated analogs.

- Diboronic acid derivatives : Used in COFs for tunable optoelectronic properties .

Key Insight : Electron-withdrawing substituents (e.g., CF₃, pentafluorophenyl) enhance conjugation and redshift absorption spectra compared to electron-donating groups (e.g., NH₂, OCH₃).

Research Findings and Data Tables

Table 1: Comparative Thermal and Solubility Data

Table 2: Electronic Properties of Selected Compounds

| Compound | UV/Vis λmax (nm) [log ε] | Key Electronic Feature |

|---|---|---|

| Compound 11c | 273 [4.56], 387 [4.31] | Cross-conjugated, charge transfer |

| Diboronic acid derivatives | Not reported | π-Conjugated COF frameworks |

Biological Activity

1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene) is a unique compound characterized by its distinct structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure, which contributes to its biological properties. The molecular formula is C16H10F10, indicating the presence of multiple fluorine atoms that enhance its lipophilicity and stability.

| Property | Value |

|---|---|

| Molecular Formula | C16H10F10 |

| Molecular Weight | 350.24 g/mol |

| LogP | 4.5 |

| Polar Surface Area | 15.2 Ų |

Anticancer Properties

Research indicates that compounds similar to 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene) exhibit cytotoxic effects against various cancer cell lines. The presence of the butadiyne moiety is thought to facilitate interactions with cellular targets such as DNA and proteins involved in cell proliferation.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The fluorinated aromatic rings may enhance penetration through bacterial membranes, leading to increased efficacy against gram-positive and gram-negative bacteria.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of fluorinated compounds against human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM for compounds structurally related to 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene) .

- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial properties of various fluorinated aromatic compounds. The findings indicated that the tested compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene):

- Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells.

- Mechanism of Action : Induces apoptosis through the activation of caspase pathways.

- Synergistic Effects : Shows enhanced efficacy when combined with conventional chemotherapeutic agents.

Q & A

Q. What are the established synthesis protocols for 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene), and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves Sonogashira coupling or alkyne homocoupling reactions. Key parameters include:

- Catalyst selection : Palladium/copper systems are standard for cross-coupling, with ligand choice (e.g., bis(pentafluorophenyl)phosphine derivatives) critical for stabilizing intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated precursors, while degassing prevents side reactions with oxygen .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and decomposition risks .

Yield improvements (e.g., from 60% to >85%) are achievable by iterative optimization using orthogonal experimental designs (e.g., Taguchi methods) .

Q. How is the compound characterized for purity, and what analytical techniques resolve structural ambiguities?

Methodological Answer :

- Chromatography : Reverse-phase HPLC with sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensures separation of fluorinated byproducts .

- Spectroscopy :

- ¹⁹F NMR : Distinguishes para/meta fluorine environments in pentafluorobenzene moieties.

- FT-IR : Confirms alkyne stretches (~2100 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorinated clusters .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

Methodological Answer :

- Solubility screening : Use a gradient of solvents (hexane → DCM → DMSO) to assess solubility. Fluorinated aromatics exhibit low polarity, favoring halogenated solvents (e.g., chloroform) .

- Co-solvent systems : Blends like THF:MeOH (4:1) enhance dissolution for reaction setups. Solubility parameters (Hansen) guide solvent selection .

Q. How can researchers efficiently locate prior studies on this compound’s applications in materials science?

Methodological Answer :

-

Literature review : Use Google Scholar with Boolean terms (e.g., "butadiyne pentafluorobenzene AND (OLED OR polymer)") and filter by review articles .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

-

Database mining : PubChem and EPA DSSTox provide synthetic pathways and toxicity profiles .

Advanced Research Questions

Q. How does the compound’s stability under UV irradiation or thermal stress affect its use in optoelectronic devices?

Methodological Answer :

- Accelerated aging studies :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >250°C indicates thermal robustness).

- UV-Vis spectroscopy : Track absorbance shifts (300–400 nm) to detect photo-oxidation of the diyne backbone .

- Mitigation strategies : Encapsulation with UV-blocking matrices (e.g., PMMA) or doping with stabilizers (e.g., hindered amine light stabilizers) .

Q. What theoretical frameworks explain the electronic properties of 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene) in conductive polymers?

Methodological Answer :

Q. How can contradictions in reported catalytic activity data (e.g., Suzuki coupling efficiency) be resolved?

Methodological Answer :

Q. What advanced separation techniques purify this compound from symmetric byproducts (e.g., triazine derivatives)?

Methodological Answer :

Q. How can solvent effects on the compound’s supramolecular assembly be systematically studied?

Methodological Answer :

Q. What orthogonal experimental designs optimize multi-step synthesis while minimizing fluorinated waste?

Methodological Answer :

- DoE (Design of Experiments) : Apply a 3³ factorial design to vary temperature, catalyst ratio, and solvent volume. Response surface methodology (RSM) identifies Pareto-optimal conditions .

- Green metrics : Calculate E-factors (kg waste/kg product) for each step and prioritize steps with E > 10 for solvent substitution (e.g., switch to cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.